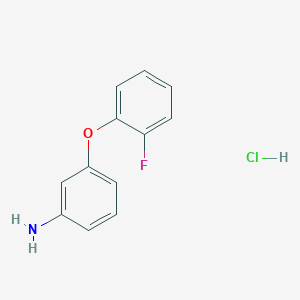

3-(2-Fluorophenoxy)aniline hydrochloride

Description

Contextualization within Aromatic Amine and Phenoxy Chemistry Research

The structure of 3-(2-Fluorophenoxy)aniline (B1515825) hydrochloride places it at the intersection of two significant areas of chemical research: aromatic amines and phenoxy compounds. Aromatic amines, with aniline (B41778) as the parent compound, are fundamental building blocks in the synthesis of a vast array of organic molecules. nih.gov They are integral to the production of dyes, polymers, and pharmaceuticals. Research in this area often focuses on the reactivity of the amine group and the aromatic ring, exploring reactions such as diazotization, electrophilic substitution, and N-alkylation.

Academic Importance of Fluorinated Aromatic Compounds in Synthetic Chemistry

The presence of a fluorine atom on the phenoxy ring of 3-(2-Fluorophenoxy)aniline hydrochloride is of considerable academic and industrial importance. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov This has made organofluorine chemistry a vibrant and rapidly expanding field.

In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy in drug design. nih.gov Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. researchgate.net These effects arise from the strength of the carbon-fluorine bond and the unique electronic interactions that fluorine can participate in. researchgate.net Many successful pharmaceuticals across various therapeutic areas contain fluorine, highlighting the impact of this element in drug discovery and development. nih.gov

Beyond pharmaceuticals, fluorinated aromatic compounds are crucial in materials science and agrochemistry. In materials science, the incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics to polymers and liquid crystals. In agrochemicals, fluorinated compounds are found in many herbicides, insecticides, and fungicides, where the fluorine atom can enhance the efficacy and selectivity of the active ingredient. The synthesis of selectively fluorinated aromatic compounds remains an active area of research, with chemists continuously developing new and more efficient fluorination methods.

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for structurally similar compounds provide a strong indication of its potential applications and areas of investigation. Aromatic amines with phenoxy substituents are common intermediates in the synthesis of more complex molecules with specific biological activities or material properties. researchgate.net

Based on the study of analogous compounds, research involving this compound would likely proceed in the following directions:

Medicinal Chemistry: The compound could serve as a key building block for the synthesis of novel therapeutic agents. Research in this area would involve modifying the aniline and phenoxy rings to create a library of derivatives to be screened for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. The fluorinated phenoxy aniline moiety is a known scaffold in the development of kinase inhibitors, which are a significant class of anticancer drugs.

Agrochemical Research: Similar to its applications in medicinal chemistry, this compound could be a precursor for new pesticides. The research would focus on creating derivatives and testing their efficacy against various pests and weeds, while also evaluating their environmental impact and selectivity.

Materials Science: The rigid, aromatic structure of the molecule makes it a potential monomer for the synthesis of high-performance polymers. researchgate.net Research in this domain would explore its polymerization with other monomers to create materials with enhanced thermal stability, mechanical strength, and specific electronic or optical properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-fluorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO.ClH/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10;/h1-8H,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFZEFWWCGXSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Fluorophenoxy Aniline Hydrochloride

Established Synthetic Routes

The construction of the 3-(2-Fluorophenoxy)aniline (B1515825) backbone can be achieved through several strategic approaches. These routes primarily focus on the formation of the ether bond between the two aromatic rings, followed by the modification of functional groups to yield the desired aniline (B41778) derivative.

Nucleophilic aromatic substitution (S_N_Ar) is a primary method for forming the diaryl ether bond. researchgate.netnih.govtib.eu This reaction typically involves the displacement of a halide or other suitable leaving group from an activated aromatic ring by a nucleophile. For the synthesis of the 3-(2-Fluorophenoxy)aniline precursor, this involves the reaction of a 2-fluorophenoxide with a nitro-substituted aryl halide. The nitro group is crucial as it is a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic attack, typically at the positions ortho and para to it. beilstein-journals.org In this specific synthesis, the reaction occurs at the meta position, which is less activated, often requiring specific conditions to proceed efficiently.

The general reaction involves deprotonating 2-fluorophenol (B130384) with a base to form the more nucleophilic phenoxide, which then attacks the carbon atom bearing the leaving group on the nitroaromatic ring.

Transition metal-catalyzed cross-coupling reactions provide an alternative and powerful method for forming the C-O ether bond. researchgate.net Strategies such as the Ullmann condensation or the Buchwald-Hartwig amination can be adapted for diaryl ether synthesis.

Ullmann Condensation: This classic method involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542). To form the target structure's ether linkage, 2-fluorophenol could be coupled with a 3-haloaniline derivative in the presence of a copper catalyst and a base at elevated temperatures.

Palladium-Catalyzed Coupling: Modern palladium-catalyzed cross-coupling reactions, often falling under the umbrella of Buchwald-Hartwig chemistry, offer milder conditions and broader substrate scope for C-O bond formation. researchgate.netmdpi.comunimib.it This strategy would involve coupling an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

These methods are particularly useful when the S_N_Ar reaction is not feasible due to poor activation of the aromatic ring. researchgate.net

The reduction of an aromatic nitro group to a primary amine is a fundamental and critical transformation in the synthesis of anilines. wikipedia.orgbeilstein-journals.org This step typically follows the formation of the diaryl ether linkage, using 1-(2-fluorophenoxy)-3-nitrobenzene as the key intermediate. A variety of reducing agents and conditions can be employed for this conversion, with the choice often depending on factors like scale, cost, and functional group tolerance. youtube.commasterorganicchemistry.comorganic-chemistry.org

Commonly used methods include:

Metal-Acid Systems: The use of a metal such as tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) is a well-established method for nitro group reduction. masterorganicchemistry.comchemicalbook.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.orgyoutube.com It is often considered a "cleaner" method as the byproducts are typically just water.

The following table summarizes common conditions for this reduction:

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Fe / HCl or NH₄Cl | Aqueous or alcoholic solvent, heat | Cost-effective and widely used in industrial applications. wikipedia.org |

| SnCl₂·2H₂O / HCl | Concentrated HCl, often in a solvent like THF or ethanol. chemicalbook.com | A common laboratory-scale method. chemicalbook.com |

| H₂ / Pd-C or PtO₂ | Pressurized hydrogen gas, various solvents (e.g., ethanol, ethyl acetate). | High-yielding and clean, but requires specialized equipment for hydrogenation. youtube.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems. | Can be useful for selective reductions in the presence of other reducible groups. wikipedia.org |

The final step in the synthesis is the conversion of the free base, 3-(2-fluorophenoxy)aniline, into its hydrochloride salt. This is a standard acid-base reaction that improves the compound's stability, crystallinity, and handling properties. nih.gov The process typically involves dissolving the purified aniline in a suitable organic solvent, such as ethanol, isopropanol (B130326), or diethyl ether, and then treating it with a solution of hydrogen chloride (HCl). youtube.comorgsyn.org The HCl can be introduced as a gas or as a solution in a solvent like isopropanol or ether. Upon addition of HCl, the aniline hydrochloride salt precipitates from the solution and can be isolated by filtration. youtube.comgoogle.com The reaction is generally quantitative.

Precursor Chemistry and Intermediate Transformations

The key intermediate, 1-(2-fluorophenoxy)-3-nitrobenzene, is most commonly prepared via a nucleophilic aromatic substitution (S_N_Ar) reaction. rsc.org This reaction establishes the ether linkage. The synthesis involves reacting 2-fluorophenol with a 1-halo-3-nitrobenzene, such as 1-fluoro-3-nitrobenzene (B1663965) or 1-chloro-3-nitrobenzene. A base is required to deprotonate the phenol, making it a potent nucleophile. The reaction is typically carried out in a polar aprotic solvent which helps to solvate the cation of the base and increase the reaction rate.

The following table details typical conditions for this transformation:

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Fluorophenol | 1-Fluoro-2-nitrobenzene | K₂CO₃ (Potassium carbonate) | DMF (Dimethylformamide) | 110°C |

| 2-Fluorophenol | 1-Chloro-3-nitrobenzene | K₂CO₃ (Potassium carbonate) | DMF (Dimethylformamide) | Elevated Temperatures |

| 2-Fluorophenol | 1-Fluoro-2-nitrobenzene | Cs₂CO₃ (Cesium carbonate) | DMSO (Dimethyl sulfoxide) | 110°C |

The use of a strong base like potassium carbonate in a solvent like DMF at elevated temperatures facilitates the reaction to achieve good yields of the desired nitro-phenoxy intermediate. rsc.org

Conversion of Anilines to Hydrochloride Salts

The transformation of a free aniline base, such as 3-(2-Fluorophenoxy)aniline, into its hydrochloride salt is a fundamental and widely practiced procedure in synthetic chemistry. This acid-base reaction is performed to enhance the compound's stability, crystallinity, and often its solubility in aqueous media, which facilitates easier handling, purification, and formulation.

The process involves the reaction of the basic amino group (-NH₂) of the aniline with hydrochloric acid (HCl). rsc.org In a typical laboratory setting, the aniline derivative is first dissolved in a suitable organic solvent. Subsequently, a solution of hydrochloric acid is introduced. This can be gaseous HCl dissolved in a solvent like diethyl ether or isopropanol, or an aqueous solution of concentrated HCl. youtube.comorgsyn.org

A key consideration in this process is the selection of the solvent system. The ideal solvent should readily dissolve the aniline free base but exhibit poor solubility for the resulting hydrochloride salt. This differential solubility causes the salt to precipitate out of the solution as it is formed, allowing for straightforward isolation via filtration. Following filtration, the collected solid is typically washed with a small volume of the solvent to remove residual impurities and then dried under vacuum to yield the pure hydrochloride salt. For example, a convenient method for preparing dry aniline hydrochloride involves mixing aniline with concentrated hydrochloric acid and evaporating the solution to dryness, followed by heating in an oven at 110–120°C. orgsyn.org

Optimization of Reaction Conditions and Process Parameters in Academic Synthesis

The synthesis of the core structure of 3-(2-Fluorophenoxy)aniline, a diaryl ether, is often accomplished through cross-coupling reactions. The optimization of these reactions is a central theme in academic research to maximize product yield and purity. Key methodologies include the Ullmann condensation and the Buchwald-Hartwig amination, where parameters like temperature, solvent, and catalyst systems are meticulously fine-tuned. rsc.orgnih.gov

Reaction temperature is a critical variable that significantly influences the rate of diaryl ether formation. Elevated temperatures are often necessary to drive the reaction forward, typically in the range of 100-220 °C for traditional Ullmann syntheses. scielo.org.mx However, modern catalytic systems aim for milder conditions to improve functional group tolerance. organic-chemistry.org

The choice of solvent is intrinsically linked to the reaction temperature and the solubility of the reactants and catalyst. High-boiling polar aprotic solvents are commonly used in these syntheses.

| Parameter | Influence on Diaryl Ether Synthesis | Common Examples |

| Temperature | Affects reaction kinetics and selectivity. Higher temperatures can increase reaction rates but may also lead to side product formation. | 80 - 150 °C (Modern Catalytic Systems) researchgate.netmdpi.com |

| Solvent | Solubilizes reactants and catalyst; its boiling point determines the accessible temperature range. Can influence catalyst activity. | Dioxane, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) rsc.orgorganic-chemistry.orgmdpi.com |

For instance, optimization studies for palladium-catalyzed diaryl ether synthesis have shown 1,4-dioxane (B91453) to be a highly effective solvent. rsc.org In some Ullmann-type reactions, acetonitrile has been identified as the optimal solvent. organic-chemistry.org

The catalyst system, comprising a metal source and often a ligand, is at the heart of modern cross-coupling reactions for diaryl ether synthesis.

Ullmann-Type Reactions: Traditionally, these reactions used stoichiometric amounts of copper. nih.gov Modern protocols employ catalytic amounts of copper salts, such as CuI or Cu₂O, often accelerated by the addition of a ligand. organic-chemistry.org A wide array of ligands have been screened, with N,N-dimethylglycine being highly effective in some systems. nih.gov

Buchwald-Hartwig Reactions: These reactions typically utilize palladium catalysts. The development of specialized biaryl phosphine ligands has been instrumental in creating highly active catalyst systems that operate under mild conditions. rsc.orgorganic-chemistry.org

Catalyst loading is optimized to be as low as possible to reduce costs and minimize metal contamination in the final product, without compromising reaction efficiency.

| Reaction Type | Metal Catalyst | Common Ligands/Additives | Typical Catalyst Loading |

| Ullmann Condensation | CuI, Cu₂O, CuO-NPs organic-chemistry.orgmdpi.com | N,N-dimethylglycine, 2,2,6,6-Tetramethylheptane-3,5-dione, Salicylaldoxime nih.govorganic-chemistry.orgresearchgate.net | 5 - 10 mol% nih.gov |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, [PdCl(allyl)]₂ wuxiapptec.com | Biaryl monophosphine ligands wuxiapptec.com | 1 - 5 mol% |

Purification of the final aniline derivative is often achieved using techniques like silica (B1680970) gel column chromatography. chemicalbook.com The subsequent conversion to the hydrochloride salt can also serve as a purification step, as the crystalline salt often precipitates with high purity. The success of a synthetic protocol is ultimately judged by the yield and purity of the final, isolated compound.

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into synthetic design to minimize environmental impact. pharmacyjournal.org This involves creating processes that are more efficient, generate less waste, and use less hazardous substances. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comwikipedia.org The formula for calculating atom economy is:

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% numberanalytics.com

Waste reduction strategies in pharmaceutical synthesis are multifaceted and include:

Solvent Optimization: Reducing the volume of solvents or replacing hazardous solvents with greener alternatives like water, ethanol, or solvent-free reaction conditions. mdpi.com

Process Intensification: Combining multiple synthetic steps into a single pot (a cascade reaction) to avoid intermediate workups and purification steps, which saves on solvents and reduces material loss. jk-sci.com

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes inorganic waste. pharmacyjournal.org

The adoption of green chemistry principles not only reduces the environmental footprint of chemical manufacturing but can also lead to more cost-effective and efficient production processes. emergingpub.comemergingpub.comzenodo.org

Solvent-Free and Alternative Solvent Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents, posing environmental and safety concerns. To mitigate these issues, significant research has been directed towards solvent-free and alternative solvent-based synthetic routes for compounds like 3-(2-Fluorophenoxy)aniline.

Solvent-Free Approaches:

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, offer a greener alternative by eliminating the need for a reaction medium. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates and improve yields in the synthesis of various aniline derivatives. nih.govbohrium.comorientjchem.orgnih.gov For instance, a novel microwave-assisted method has been reported for producing anilines from activated aryl halides without the use of organic solvents or transition metal catalysts, offering a more efficient and eco-friendly alternative. nih.gov While a specific application to 3-(2-Fluorophenoxy)aniline is not detailed, the principles are broadly applicable to the synthesis of substituted anilines.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents another promising solvent-free technique. This method has been successfully employed in the synthesis of fluorinated imines by the manual grinding of reactants, achieving good to excellent yields in short reaction times. mdpi.comcolab.ws The extension of this methodology to the synthesis of diaryl ether anilines is an area of active research.

Alternative Solvents:

The use of non-conventional, greener solvents is another key strategy in sustainable synthesis. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to traditional organic solvents due to their low volatility, thermal stability, and recyclability.

Ionic Liquids: These salts with low melting points can act as both solvents and catalysts in various organic transformations, including palladium-catalyzed cross-coupling reactions. google.com While specific applications to the synthesis of 3-(2-Fluorophenoxy)aniline are not extensively documented, the use of ionic liquids in related aniline syntheses suggests their potential applicability.

Deep Eutectic Solvents: DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net They are often biodegradable, non-toxic, and inexpensive. Research has shown their utility in various chemical processes, including the synthesis of heterocyclic compounds. nih.gov The application of DESs in the synthesis of fluorophenoxy aniline derivatives is a developing area with the potential for significant environmental benefits.

| Methodology | Reactants | Conditions | Yield | Reference |

| Microwave-Assisted | Activated Aryl Halides, Ammonium Hydroxide | Solvent-free, 130-140°C, 5-20 min | High | nih.gov |

| Mechanochemistry | Fluorinated Benzaldehydes, Anilines | Solvent-free, Manual Grinding, 15 min, RT | Good-Excellent | mdpi.com |

| Ionic Liquids | Aryl Boronic Acid Compounds, Ammonia Water | Water, Cuprous Oxide catalyst | High | google.com |

| Deep Eutectic Solvents | Not specifically reported for this compound | - | - |

Catalytic Approaches for Sustainable Synthesis

Catalysis plays a pivotal role in developing sustainable synthetic routes by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The focus has been on developing catalysts that are not only highly active but also reusable and derived from abundant, non-toxic metals.

The synthesis of the core diaryl ether structure of 3-(2-Fluorophenoxy)aniline typically involves a carbon-oxygen (C-O) bond formation, often achieved through Ullmann or Buchwald-Hartwig type coupling reactions. Sustainable catalytic approaches are being developed for these transformations.

Copper-Catalyzed Synthesis:

Copper-based catalysts are attractive due to the low cost and low toxicity of copper. A notable example is the synthesis of meta-(4-fluorophenoxy)aniline, a structural isomer of the target compound. This synthesis was achieved through a copper(II) acetate-catalyzed coupling of a boronic acid with a phenol derivative in dichloromethane (B109758) (DCM) at room temperature, followed by a palladium-catalyzed reduction. researchgate.net While this method uses a conventional solvent, it demonstrates the utility of copper catalysis in forming the diaryl ether linkage.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

| 3-Aminophenylboronic acid | 4-Fluorophenol | Cu(OAc)₂, Pd/C | Dichloromethane, Ethanol | Room Temperature, 24h (coupling), 4h (reduction) | 79% (overall) | researchgate.net |

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable way to activate molecules and drive chemical reactions. mdpi.comnih.govconicet.gov.arrsc.org This methodology has been successfully applied to various transformations involving aniline derivatives, including trifluoromethylation and sulfonylation. mdpi.comnih.govconicet.gov.ar The application of photocatalysis to the C-O bond formation step in the synthesis of 3-(2-Fluorophenoxy)aniline could provide a mild and energy-efficient alternative to traditional thermal methods. While specific examples for this exact transformation are not yet widely reported, the broad utility of photocatalysis in aniline chemistry suggests its significant potential.

The formation of the final hydrochloride salt is typically achieved by treating the synthesized aniline with a solution of hydrogen chloride in an organic solvent. google.comorgsyn.orgnih.govsdfine.com

Chemical Reactivity and Transformation Studies of 3 2 Fluorophenoxy Aniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety is highly activated towards electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are overwhelmingly controlled by the powerful electron-donating amino (-NH₂) group. byjus.com

The -NH₂ group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system. byjus.comchemistrysteps.com In 3-(2-Fluorophenoxy)aniline (B1515825), the positions ortho to the amino group are C2 and C6, and the para position is C4. The 2-fluorophenoxy group, located at the C3 position, exerts steric and electronic influences.

Regioselectivity: Electrophilic attack is directed to the positions most activated by the amino group, namely C2, C4, and C6.

Attack at C2: This position is electronically activated but significantly sterically hindered by the adjacent and bulky 2-fluorophenoxy group at C3.

Attack at C4: This para position is strongly activated by the amino group and is sterically accessible, making it a highly favored site for substitution.

Attack at C6: This ortho position is also strongly activated and sterically accessible, representing another major site for substitution.

Consequently, electrophilic aromatic substitution reactions on 3-(2-Fluorophenoxy)aniline are expected to yield a mixture of 4- and 6-substituted products. Due to the high reactivity of the aniline ring, polysubstitution can occur under harsh conditions. libretexts.org Furthermore, Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

| Reaction | Reagent(s) | Typical Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ / Cl⁺ | 4-Bromo-3-(2-fluorophenoxy)aniline and 6-Bromo-3-(2-fluorophenoxy)aniline |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(2-Fluorophenoxy)-4-nitroaniline and 3-(2-Fluorophenoxy)-6-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Amino-2-(2-fluorophenoxy)benzenesulfonic acid and 2-Amino-4-(2-fluorophenoxy)benzenesulfonic acid |

Oxidation Reactions and Derived Products

Anilines are readily oxidized by a variety of reagents. The oxidation products can be complex, as the reaction can proceed through several pathways involving the nitrogen atom and the aromatic ring. The specific products derived from 3-(2-Fluorophenoxy)aniline would depend heavily on the choice of oxidant and the reaction conditions.

Common oxidation pathways for substituted anilines can lead to the formation of colored compounds such as azobenzenes (from the coupling of intermediate species), phenazines, and quinone-type structures. rsc.org Strong oxidation can lead to the formation of the corresponding nitro compound or even ring-opening and degradation under harsh conditions.

| Oxidizing Agent | Potential Derived Product Class | Example Structure |

|---|---|---|

| Potassium ferricyanide (B76249) [K₃Fe(CN)₆] | Azobenzenes, Phenazines | Bis(3-(2-fluorophenoxy)phenyl)diazene |

| Silver(I) oxide (Ag₂O) | Quinone imines, Phenazines | N-(3-(2-Fluorophenoxy)phenyl)benzo-1,4-quinone imine |

| Peroxydisulfates (e.g., (NH₄)₂S₂O₈) | Polymerized materials (polyaniline derivatives) | - |

| Strong Oxidants (e.g., KMnO₄, H₂O₂) | Nitrobenzenes, Degradation products | 1-(2-Fluorophenoxy)-3-nitrobenzene |

Reduction Reactions and Derived Products

The aniline functional group itself is a reduced form of other nitrogen-containing functional groups, such as nitro or nitroso groups. Therefore, the most significant reduction reaction associated with 3-(2-Fluorophenoxy)aniline is its own synthesis from a suitable precursor. The standard method for preparing anilines is the reduction of the corresponding nitroaromatic compound. chemistrysteps.com

In this context, 3-(2-Fluorophenoxy)aniline is synthesized by the reduction of 1-(2-Fluorophenoxy)-3-nitrobenzene. This transformation can be achieved using several common reducing systems. While the aromatic rings can be reduced to their corresponding cyclohexyl derivatives, this typically requires high-pressure catalytic hydrogenation and is a much less common transformation.

| Reaction Type | Substrate | Reducing Agent(s) | Product |

|---|---|---|---|

| Nitro Group Reduction | 1-(2-Fluorophenoxy)-3-nitrobenzene | SnCl₂, HCl | 3-(2-Fluorophenoxy)aniline hydrochloride |

| Nitro Group Reduction | 1-(2-Fluorophenoxy)-3-nitrobenzene | H₂, Pd/C or PtO₂ | 3-(2-Fluorophenoxy)aniline |

| Nitro Group Reduction | 1-(2-Fluorophenoxy)-3-nitrobenzene | Fe, HCl or NH₄Cl | 3-(2-Fluorophenoxy)aniline |

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for this compound are not available, the mechanisms of the key reactions it undergoes can be inferred from extensive research on analogous aniline derivatives.

Kinetic Studies of Reaction Pathways

The rate of these reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Effect of the Amino Group: The electron-donating -NH₂ group dramatically increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.

| Reaction Type | Expected Rate Law | Influence of Substituents on Rate (k) |

|---|---|---|

| Electrophilic Aromatic Substitution | Rate = k[Aniline][Electrophile] | -NH₂ (ortho, para): Strongly rate-enhancing. -OAr (meta): Weakly rate-reducing (inductive effect). |

| Oxidation | Rate = k[Aniline][Oxidant] | Overall electronic character of the molecule influences the rate. Electron-rich anilines generally react faster. |

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. For the principal reactions of anilines, the key intermediates are well-established.

Electrophilic Aromatic Substitution: The key intermediate in this reaction is a resonance-stabilized carbocation known as an arenium ion or σ-complex. libretexts.org The attack of an electrophile (E⁺) at the C4 or C6 position of 3-(2-Fluorophenoxy)aniline results in a particularly stable arenium ion. This stability arises because the positive charge can be delocalized from the ring onto the nitrogen atom of the amino group, providing an additional resonance structure where all atoms (except hydrogen) have a full octet of electrons. This delocalization explains the strong activating and ortho, para-directing nature of the amino group.

Oxidation Reactions: The oxidation of anilines can proceed through various intermediates depending on the oxidant and conditions. Initial one-electron oxidation often generates an aniline radical cation. Subsequent reactions can lead to the formation of N-centered radicals (anilinyl radicals) or coupling reactions that proceed via intermediates leading to azobenzenes. In some cases, quinone imines are formed as isolable or transient intermediates. rsc.org

Academic Research on Derivatives and Analogs of 3 2 Fluorophenoxy Aniline Hydrochloride

Design and Synthesis of Substituted Analogs

The design and synthesis of substituted analogs of 3-(2-Fluorophenoxy)aniline (B1515825) hydrochloride are primarily driven by the objective of exploring structure-activity relationships (SAR) for various biological targets. The core scaffold, consisting of a central aniline (B41778) ring linked to a fluorinated phenoxy moiety via an ether bond, offers multiple positions for substitution, allowing for a systematic investigation of the effects of different functional groups on activity.

A common synthetic strategy for creating a library of analogs involves the coupling of a substituted 3-aminophenol (B1664112) with a variety of substituted 1,2-difluorobenzenes or other appropriately activated fluoroaromatic compounds. Alternatively, substituted 3-bromoanilines can be coupled with substituted 2-fluorophenols using copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions. These methods provide a versatile platform for introducing a wide range of substituents onto both the aniline and phenoxy rings.

For instance, a series of analogs can be synthesized by reacting 3-aminophenol with various substituted 1,2-difluorobenzenes, where the substituents on the difluorobenzene can be electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl). The resulting substituted 3-(2-fluorophenoxy)aniline can then be converted to its hydrochloride salt.

The following table provides a representative, though not exhaustive, list of substituted analogs that can be designed and synthesized based on the 3-(2-Fluorophenoxy)aniline scaffold.

| Analog | Substitution on Aniline Ring | Substitution on Phenoxy Ring | Synthetic Precursors |

| 3-(2-Fluoro-4-methylphenoxy)aniline | None | 4-Methyl | 3-Aminophenol and 1,2-difluoro-4-methylbenzene |

| 3-(4-Chloro-2-fluorophenoxy)aniline | None | 4-Chloro | 3-Aminophenol and 4-chloro-1,2-difluorobenzene |

| 5-Methyl-3-(2-fluorophenoxy)aniline | 5-Methyl | None | 3-Amino-5-methylphenol and 1,2-difluorobenzene |

| 4-Chloro-3-(2-fluorophenoxy)aniline | 4-Chloro | None | 3-Amino-4-chlorophenol and 1,2-difluorobenzene |

| 3-(2-Fluorophenoxy)-4-methoxyaniline | 4-Methoxy | None | 3-Amino-4-methoxyphenol and 1,2-difluorobenzene |

Introduction of Fluorine and Other Functional Groups

The introduction of fluorine and other functional groups onto the 3-(2-Fluorophenoxy)aniline scaffold is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine Substitution: The strategic placement of additional fluorine atoms can have a profound impact on the biological activity of the molecule. Fluorine's high electronegativity and small size allow it to alter the electronic properties of the aromatic rings and form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. For example, introducing a second fluorine atom on the phenoxy ring at the 4- or 6-position, or on the aniline ring, can significantly influence the compound's potency and selectivity. The synthesis of such polyfluorinated analogs can be achieved by starting with appropriately fluorinated precursors, such as difluorophenols or difluoroanilines.

Introduction of Other Functional Groups: Beyond fluorine, a variety of other functional groups can be introduced to probe different aspects of the molecule's interaction with its biological target. These groups can be broadly categorized as:

Electron-donating groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) can increase the electron density of the aromatic rings, potentially enhancing pi-pi stacking interactions or acting as hydrogen bond acceptors.

Electron-withdrawing groups (EWGs): Groups such as chloro (-Cl), nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density and can act as hydrogen bond acceptors or engage in dipole-dipole interactions.

Hydrogen-bonding groups: Hydroxyl (-OH), amino (-NH₂), and amide (-CONH₂) groups can form crucial hydrogen bonds with amino acid residues in the binding site of a target protein, thereby increasing binding affinity.

Bulky groups: Introducing sterically demanding groups like tert-butyl or phenyl can explore the spatial constraints of the binding pocket.

These functional groups can be incorporated using various synthetic methodologies, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations on the pre-formed 3-(2-Fluorophenoxy)aniline scaffold.

The following table summarizes the rationale for introducing specific functional groups and the potential impact on the molecule's properties.

| Functional Group | Position of Introduction | Rationale for Introduction | Potential Impact on Properties |

| Additional Fluorine | Phenoxy or Aniline Ring | Enhance metabolic stability, alter pKa, improve binding affinity | Increased lipophilicity, altered electronic distribution |

| Methoxy (-OCH₃) | Phenoxy or Aniline Ring | Act as a hydrogen bond acceptor, increase electron density | Improved solubility, potential for enhanced binding |

| Chloro (-Cl) | Phenoxy or Aniline Ring | Increase lipophilicity, act as a weak hydrogen bond acceptor | Enhanced membrane permeability, potential for halogen bonding |

| Trifluoromethyl (-CF₃) | Phenoxy or Aniline Ring | Strong electron-withdrawing group, increase lipophilicity and metabolic stability | Improved cell penetration, resistance to metabolic degradation |

| Amino (-NH₂) | Phenoxy or Aniline Ring | Act as a hydrogen bond donor/acceptor, introduce a basic center | Increased polarity, potential for salt bridge formation |

Modifications of the Phenoxy and Aniline Moieties

Systematic modifications of both the phenoxy and aniline moieties of 3-(2-Fluorophenoxy)aniline are crucial for a comprehensive understanding of its structure-activity relationship. These modifications can range from simple substitutions on the existing rings to more complex alterations of the core structure.

Modifications of the Phenoxy Moiety:

The 2-fluorophenoxy group is a key component of the molecule, and its modification can significantly impact biological activity. Research in this area often explores:

Positional Isomers: Moving the fluorine atom to the 3- or 4-position of the phenoxy ring can help to understand the importance of the fluorine's location for target engagement.

Replacement of Fluorine: Substituting the fluorine atom with other halogens (Cl, Br) or small functional groups (e.g., CN, OCH₃) can provide insights into the role of electronegativity and sterics at this position.

Disubstitution: Introducing a second substituent on the phenoxy ring can lead to analogs with improved properties. For example, a 2,4-difluoro or 2-fluoro-4-chloro substitution pattern might enhance binding affinity or metabolic stability.

Modifications of the Aniline Moiety:

The aniline portion of the molecule is equally important for its biological activity and offers several avenues for modification:

Substitution on the Aniline Ring: As discussed previously, introducing various substituents at the 2-, 4-, 5-, or 6-positions of the aniline ring allows for a detailed exploration of the SAR.

N-Alkylation and N-Acylation: The amino group of the aniline can be functionalized to introduce different substituents. N-alkylation with small alkyl groups or N-acylation to form amides can modulate the basicity of the nitrogen and introduce additional points of interaction with the target.

Replacement of the Aniline Ring: Similar to the phenoxy moiety, the aniline ring can be replaced by other (hetero)aromatic systems. For example, replacing the aniline with an aminopyridine or aminopyrimidine could lead to analogs with different pharmacological profiles.

Positional Isomerism of the Phenoxy Group: Moving the phenoxy group from the 3-position to the 2- or 4-position of the aniline ring would generate regioisomers that can help to define the optimal spatial arrangement of the two aromatic rings for biological activity.

The following table outlines some of the key modifications and their potential impact on the properties of the resulting analogs.

| Modification | Description | Rationale | Potential Outcome |

| Phenoxy Ring | |||

| Positional Isomerism of Fluorine | Moving F to 3- or 4-position | Investigate the importance of fluorine's location for binding | Altered binding affinity and selectivity |

| Bioisosteric Replacement | Replacing phenyl with pyridyl | Introduce a hydrogen bond acceptor, alter polarity | Improved solubility, different target interactions |

| Aniline Moiety | |||

| N-Methylation | Adding a methyl group to the amino nitrogen | Increase lipophilicity, reduce hydrogen bonding potential | Altered pharmacokinetic properties and binding mode |

| Positional Isomerism of Phenoxy group | Moving the phenoxy group to the 2- or 4-position | Explore the optimal spatial orientation of the two rings | Significant changes in biological activity |

These systematic modifications, guided by computational modeling and SAR data, are essential for the rational design of novel analogs of 3-(2-Fluorophenoxy)aniline with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 3-(2-Fluorophenoxy)aniline (B1515825) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 3-(2-Fluorophenoxy)aniline hydrochloride, both ¹H and ¹³C NMR would provide critical data.

In a hypothetical ¹H NMR spectrum, the aromatic protons would appear in the region of approximately 6.5-7.5 ppm. The protons on the aniline (B41778) ring and the fluorophenoxy ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The presence of the hydrochloride salt would cause the amine protons (NH3+) to appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule. The carbons directly bonded to the fluorine and oxygen atoms would show characteristic shifts. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant, a key identifier. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing and electron-donating effects of the substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by identifying which protons are coupled to each other and which protons are attached to which carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aniline Ring-C2 | ~6.8 | ~115 |

| Aniline Ring-C4 | ~7.2 | ~130 |

| Aniline Ring-C5 | ~6.7 | ~118 |

| Aniline Ring-C6 | ~6.9 | ~120 |

| Fluorophenoxy Ring-C'1 | - | ~155 (d, J=245 Hz) |

| Fluorophenoxy Ring-C'3 | ~7.1 | ~116 |

| Fluorophenoxy Ring-C'4 | ~7.3 | ~125 |

| Fluorophenoxy Ring-C'5 | ~7.0 | ~123 |

| Fluorophenoxy Ring-C'6 | ~7.2 | ~128 |

Note: These are estimated values and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For 3-(2-Fluorophenoxy)aniline, the molecular ion peak ([M]+) would be observed at m/z corresponding to its molecular weight. The hydrochloride salt would typically not be observed directly, as the molecule is often analyzed as the free base in the gas phase.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the fluorine atom or the phenoxy group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the anilinium ion (NH3+) would appear as a broad band in the range of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-N stretching and C-O-C (ether) stretching would appear in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1200-1250 cm⁻¹ respectively. The C-F bond would have a characteristic stretching absorption in the range of 1100-1250 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Anilinium (NH3+) | N-H Stretch | 2800-3200 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aryl Ether | C-O-C Stretch | 1200-1250 |

| Aryl Fluoride | C-F Stretch | 1100-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum would likely show absorptions due to π→π* transitions of the aromatic rings. The presence of the auxochromic amino group and the chromophoric phenyl rings would influence the position and intensity of the absorption maxima (λmax). In an acidic solution, the protonation of the aniline nitrogen to form the anilinium ion would cause a hypsochromic (blue) shift compared to the free base, as the lone pair on the nitrogen is no longer in conjugation with the aromatic ring.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (like formic acid or trifluoroacetic acid), would be suitable. The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be used, though it might require derivatization of the polar amine group to improve volatility and peak shape. Thin-Layer Chromatography (TLC) would be used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography purification.

Interactive Data Table: Typical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 Silica (B1680970) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV (e.g., at 254 nm) |

| GC | Fused silica capillary column (e.g., SE-54) | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| TLC | Silica gel 60 F254 | Ethyl acetate (B1210297)/Hexane mixture | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like aniline derivatives. thermofisher.com Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments. The most common mode for analyzing aniline compounds is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.comsigmaaldrich.com

In the analysis of aniline derivatives, HPLC is used to separate the main compound from impurities generated during synthesis or degradation. nih.gov The method's parameters can be optimized to achieve efficient separation. For instance, adjusting the mobile phase composition, pH, and flow rate can significantly impact the resolution of closely related substances. nih.gov An acidic modifier like phosphoric or formic acid is often added to the mobile phase to ensure good peak shape for amine-containing compounds like aniline hydrochloride. sielc.comsielc.com While specific validated methods for this compound are proprietary, the analytical approach would be based on established procedures for structurally similar compounds, such as other fluoroaniline (B8554772) derivatives. researchgate.net

Table 1: Typical RP-HPLC Parameters for Aniline Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reverse-phase separation. nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. sigmaaldrich.comnih.gov |

| Modifier | Phosphoric acid or Formic acid | Improves peak shape and resolution of basic analytes. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. nih.gov |

| Detection | UV at a specific wavelength (e.g., 250 nm) | Quantifies the analyte based on its light absorbance. nih.gov |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system. nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. epa.gov It is frequently employed for the analysis of aniline and its derivatives in various matrices. thermofisher.comuw.edu.pl In GC, a sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. epa.gov

For polar and less volatile compounds like aniline hydrochloride, direct GC analysis can be challenging due to potential thermal degradation and poor peak shape. thermofisher.com In such cases, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form prior to GC analysis. thermofisher.com However, with modern capillary columns and optimized injection techniques, direct analysis is often feasible. The use of a nitrogen-phosphorus detector (NPD) is particularly advantageous for analyzing aniline derivatives, as it offers high selectivity and sensitivity for nitrogen-containing compounds, thereby minimizing interference from the sample matrix. epa.gov

Table 2: Common Gas Chromatography Parameters for Aniline Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Fused silica capillary (e.g., 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. epa.gov |

| Carrier Gas | Helium or Nitrogen | Transports the analyte through the column. |

| Injector Type | Split/Splitless | Introduces a small, precise volume of the vaporized sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 230°C) | Separates compounds based on their boiling points and polarity. researchgate.net |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) | Detects and quantifies the eluting compounds. NPD is highly sensitive to nitrogen. epa.govresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the qualitative analysis of compounds. fishersci.com It is widely applied in organic synthesis to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. fishersci.comanalyticaltoxicology.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, such as silica gel. The plate is then placed in a sealed chamber with a developing solvent (eluent). By capillary action, the solvent moves up the plate, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. youtube.com

The separation results in spots at different heights on the plate. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (adsorbent, solvent, and temperature). hplc.sk Visualization of the separated spots is commonly achieved by using a UV lamp, as aromatic compounds like this compound will appear as dark spots on a fluorescent background. youtube.com

Table 3: General Procedure for TLC Analysis

| Step | Description | Materials |

|---|---|---|

| 1. Plate Preparation | A line is lightly drawn with a pencil about 1 cm from the bottom of the TLC plate. youtube.com | TLC plate (e.g., Silica Gel 60 F254), pencil, ruler. |

| 2. Sample Application | A dilute solution of the compound is applied to the starting line using a capillary tube. youtube.com | Capillary micropipette, sample solution. |

| 3. Development | The plate is placed in a sealed chamber containing a suitable solvent system. youtube.com | Developing chamber, eluent (e.g., hexane/ethyl acetate mixture). |

| 4. Visualization | After the solvent front nears the top, the plate is removed, dried, and observed under a UV lamp. youtube.com | UV lamp (254 nm). |

| 5. Rf Calculation | The distance traveled by the spot and the solvent front are measured to calculate the Rf value. hplc.sk | Ruler. |

Advanced Chromatographic Detection Methods (e.g., UV, DAD, MS)

The utility of separation techniques like HPLC and GC is greatly enhanced when they are coupled with advanced detection methods. These detectors not only quantify the analytes but also provide valuable information for their identification and structural elucidation.

Ultraviolet (UV) and Diode-Array Detection (DAD): UV detectors are the most common type used in HPLC. They measure the absorbance of UV light by the analyte at a specific wavelength. nih.gov A Diode-Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a more advanced form of UV detector. Instead of measuring absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each point in the chromatogram. This is extremely useful for assessing peak purity and for the tentative identification of compounds by comparing their spectra with those in a library. researchgate.net

Mass Spectrometry (MS): Mass Spectrometry is one of the most powerful detection techniques when coupled with chromatography (LC-MS or GC-MS). An MS detector ionizes the molecules eluting from the column and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides the molecular weight of the compound. Furthermore, by inducing fragmentation of the ions (tandem MS or MS/MS), a unique fragmentation pattern is generated, which serves as a "molecular fingerprint" for definitive structural confirmation. nih.gov LC-MS is invaluable for identifying unknown impurities and characterizing degradation products, even at trace levels. nih.gov

Table 4: Comparison of Advanced Chromatographic Detectors

| Detector | Information Provided | Primary Application |

|---|---|---|

| UV Detector | Quantitative data at a single wavelength. | Routine quantification and purity analysis. nih.gov |

| Diode-Array Detector (DAD) | Quantitative data and UV-Vis spectrum for each peak. | Peak purity assessment, compound identification via spectral matching. researchgate.net |

| Mass Spectrometer (MS) | Molecular weight and structural information from fragmentation patterns. | Definitive identification of known and unknown compounds, impurity profiling, and metabolite studies. nih.gov |

Computational Chemistry and Theoretical Investigations

Molecular Structure and Conformation Analysis

A computational analysis of 3-(2-Fluorophenoxy)aniline (B1515825) hydrochloride would typically begin with an exploration of its molecular structure and conformational landscape. This would involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to define the molecule's shape. For a flexible molecule like this, with a rotatable ether linkage and an aniline (B41778) group, a conformational search would be crucial to identify the various low-energy conformers and understand their relative stabilities. However, no such computational studies detailing these structural parameters for 3-(2-Fluorophenoxy)aniline hydrochloride have been found in the public domain.

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, most commonly performed using Density Functional Theory (DFT), provide deep insights into the distribution of electrons within a molecule and its resulting chemical properties. Such calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical indicator of chemical reactivity and stability. Other properties, such as the molecular electrostatic potential (MEP) map, would reveal the electron-rich and electron-poor regions of the molecule, which is vital for understanding intermolecular interactions. Atomic charge distributions, often calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would further describe the electronic character of the molecule. At present, there is no published research available that reports these electronic properties for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound. Theoretical calculations can provide predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, vibrational frequency calculations can help in the assignment of experimental IR and Raman bands to specific molecular motions. Similarly, NMR chemical shifts can be calculated to assist in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). No theoretical predictions of the spectroscopic parameters for this compound have been reported in the available literature.

Applications in Advanced Organic Synthesis Research

Role as a Synthetic Building Block for Complex Architectures

The structural framework of 3-(2-fluorophenoxy)aniline (B1515825) is a valuable scaffold for the construction of elaborate, polycyclic, and functionally dense molecules. Its diaryl ether linkage provides a degree of conformational flexibility, while the aniline (B41778) group offers a reliable nucleophilic handle for building out molecular complexity. The fluorine substituent is a key feature, often introduced to enhance metabolic stability and modulate electronic properties, making the entire scaffold an attractive starting point for compounds intended for biological applications.

In practice, the aniline moiety is typically the primary site of reaction, allowing for the attachment of this entire fluorophenoxy-phenyl fragment onto another molecular core. This strategy is evident in the synthesis of advanced heterocyclic systems where the compound acts as a foundational element, upon which further rings and functional groups are systematically added. Its utility is particularly noted in the construction of kinase inhibitors and anticoagulants, where the 3-(2-fluorophenoxy)phenyl group often forms a critical part of the final pharmacophore responsible for binding to the target enzyme.

Intermediacy in the Synthesis of Pharmaceutical Precursors

The most significant application of 3-(2-fluorophenoxy)aniline hydrochloride is as a key intermediate in the multi-step synthesis of precursors for active pharmaceutical ingredients (APIs). The aniline functional group is readily converted into a variety of other functionalities, positioning it as a versatile precursor for a range of drug classes.

While anilines are classical precursors for heterocycles like benzimidazoles and triazoles, a specific documented application of 3-(2-fluorophenoxy)aniline is in the synthesis of substituted pyrazole derivatives. These pyrazoles are designed as potent kinase inhibitors, a major class of oncology drugs.

In a representative synthetic route, 3-(2-fluorophenoxy)aniline is first converted into a hydrazine derivative. This intermediate then undergoes a condensation reaction with a diketone to form the core pyrazole ring. This cyclization is a critical step in building the heterocyclic scaffold that is central to the molecule's biological activity. The 3-(2-fluorophenoxy)phenyl group remains as a key substituent on the pyrazole ring system in the final molecule.

| Step | Reactant | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | 3-(2-Fluorophenoxy)aniline | Diazotization followed by reduction | (3-(2-Fluorophenoxy)phenyl)hydrazine |

| 2 | (3-(2-Fluorophenoxy)phenyl)hydrazine | Condensation/Cyclization with a 1,3-diketone | Substituted Pyrazole Kinase Inhibitor Precursor |

The primary amine of 3-(2-fluorophenoxy)aniline is a strong nucleophile, making it an ideal reactant for the formation of amide and urea (B33335) linkages, which are fundamental components of many drug molecules.

This compound has been specifically utilized as an intermediate in the synthesis of novel urea derivatives intended to act as Factor Xa inhibitors, a class of anticoagulant medications. In these syntheses, the aniline is typically reacted with a phosgene equivalent, such as carbonyldiimidazole (CDI), to form an activated isocyanate intermediate in situ. This highly reactive species is not isolated but is immediately treated with another amine to yield the final, unsymmetrical urea product. The 3-(2-fluorophenoxy)phenyl moiety in these molecules contributes to the required lipophilicity and forms specific interactions within the active site of the Factor Xa enzyme.

| Starting Material | Activating Agent | Second Nucleophile | Final Product Class |

|---|---|---|---|

| 3-(2-Fluorophenoxy)aniline | Carbonyldiimidazole (CDI) | Various primary or secondary amines | Substituted Urea Derivatives (Factor Xa Inhibitors) |

Methodological Approaches for Rational Chemical Design Utilizing the Compound Scaffold

The 3-(2-fluorophenoxy)aniline scaffold is well-suited for rational drug design strategies due to the distinct and predictable contributions of its constituent parts. Medicinal chemists can leverage these features to systematically optimize a lead compound's pharmacological profile.

Fluorine as a Metabolic Blocker : The fluorine atom on the phenoxy ring is a critical element in rational design. Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the half-life and bioavailability of a drug candidate. pharmacyjournal.orgresearchgate.netnih.govnih.govtandfonline.com The decision to use a 2-fluoro isomer specifically can influence the conformation of the diaryl ether bond and modulate pKa, affecting both target binding and pharmacokinetic properties. nih.gov

Diaryl Ether Linkage for Conformational Tuning : The ether bond connecting the two aromatic rings is not merely a spacer; it provides rotational freedom that allows the molecule to adopt a low-energy conformation optimal for binding to a protein's active site. acs.org Computational modeling can be used to predict the preferred dihedral angles and to design molecules where this scaffold orients other key functional groups for maximal interaction with the target.

Aniline as a Vector for Diversity : The aniline group serves as a reliable chemical handle for combinatorial chemistry and library synthesis. In a rational design campaign, the core 3-(2-fluorophenoxy)aniline scaffold can be kept constant while a wide variety of substituents are appended to the nitrogen atom (via amide, urea, or other linkages). This allows for a systematic exploration of the structure-activity relationship (SAR), where changes in biological activity can be directly correlated to the modifications made at the aniline position. rsc.orgresearchgate.netmdpi.com

By considering these factors, chemists can rationally incorporate the this compound scaffold into drug candidates to achieve a desired balance of potency, selectivity, and favorable pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for 3-(2-fluorophenoxy)aniline hydrochloride in laboratory settings?

The compound can be synthesized via microwave-assisted methods starting from nitro precursors. For example, 2-(2-fluorophenoxy)aniline (free base) is synthesized by reducing 1-fluoro-2-(2-nitrophenoxy)benzene under controlled conditions, yielding 87% as a white solid after purification. The hydrochloride salt is formed by treating the free base with hydrochloric acid, followed by crystallization . Key steps include:

- Nitro reduction : Use hydrogenation catalysts (e.g., Pd/C) or sodium dithionite.

- Salt formation : React the free base with HCl in anhydrous solvents (e.g., ethanol) to precipitate the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- LCMS (APCI-MS) : Confirm molecular weight (e.g., observed [M+H]⁺ = 204.2 for the free base) .

- NMR spectroscopy : ¹H and ¹³C NMR data validate aromatic proton environments and substitution patterns. For example, δ 7.37–6.49 ppm (aromatic protons) and δ 5.01 ppm (NH₂ protons) in DMSO-d₆ .

- Purity assays : Use HPLC with UV detection (λ = 254 nm) to quantify impurities (<5%) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- pH stability : As a hydrochloride salt, its aqueous solutions are acidic (pH ~3–4 for 0.233 M solutions of analogous aniline hydrochlorides) .

- Thermal stability : Store at –20°C to prevent decomposition; avoid prolonged exposure to light due to potential oxidation of the aniline moiety .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

The protonated amine (–NH₃⁺) in the hydrochloride salt reduces nucleophilicity, making direct substitution challenging. Strategies include:

- Deprotonation : Use bases like triethylamine to regenerate the free aniline (–NH₂) for reactions with electrophiles (e.g., acyl chlorides) .

- Solvent effects : Polar solvents (e.g., THF) enhance ion-pair dissociation, improving reactivity .

- Case study : In sulfonamide synthesis, 3-(chloromethyl)aniline hydrochloride reacts with methanesulfonyl chloride only after deprotonation with triethylamine .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed?

Q. How should researchers handle discrepancies in reported spectral data for this compound derivatives?

- Cross-validation : Compare ¹H NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .

- Isomer identification : Use NOESY or COSY NMR to distinguish ortho vs. para substitution patterns in fluorophenoxy derivatives .

- Contradictory LCMS data : Recalibrate mass spectrometers with certified standards (e.g., fluorinated internal standards) to resolve mass accuracy issues .

Q. Methodological Notes

- Synthesis scalability : Microwave-assisted methods reduce reaction times from hours to minutes but require optimization for larger batches .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of the hydrochloride salt .

- Structural analogs : Compare reactivity with 3-(chlorophenoxy)aniline or 3-(bromophenoxy)aniline to explore electronic effects of halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.